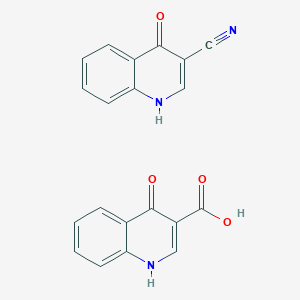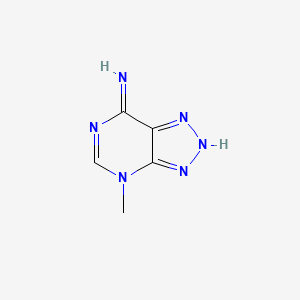
4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) under supercritical carbon dioxide conditions . This method is advantageous as it is solvent-free and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of supercritical carbon dioxide and catalytic amounts of ZnCl₂ can be adapted for larger-scale production, ensuring efficiency and sustainability.
化学反应分析
Types of Reactions
4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
相似化合物的比较
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine
Uniqueness
4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- stands out due to its specific methyl substitution, which can influence its biological activity and chemical reactivity. This unique structural feature can enhance its potency as a CDK2 inhibitor compared to other similar compounds .
属性
CAS 编号 |
77022-74-3 |
|---|---|
分子式 |
C5H6N6 |
分子量 |
150.14 g/mol |
IUPAC 名称 |
4-methyl-2H-triazolo[4,5-d]pyrimidin-7-imine |
InChI |
InChI=1S/C5H6N6/c1-11-2-7-4(6)3-5(11)9-10-8-3/h2,6H,1H3,(H,8,9,10) |
InChI 键 |
SPDVLCBGNKOYNT-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=N)C2=NNN=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



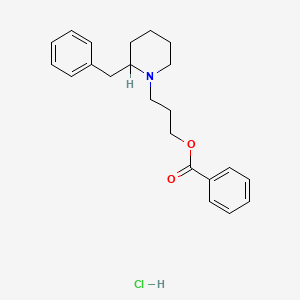


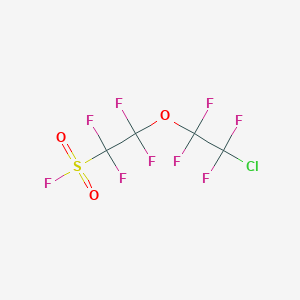

![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14450302.png)


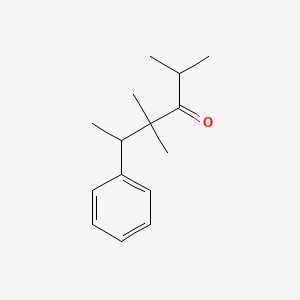
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
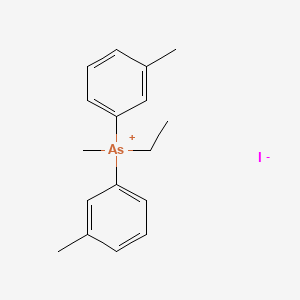
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
